2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2-[3-(2-Furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide is a pyridazinone-acetamide hybrid compound with a unique structural framework. The molecule combines a 6-oxo-pyridazine core substituted with a 2-furyl group at position 3 and an acetamide side chain linked to a 2-(1H-indol-3-yl)ethyl moiety. Pyridazinone derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The indole-ethyl group in this compound is structurally analogous to bioactive molecules targeting neurological and metabolic pathways, such as serotonin receptor modulators and cathepsin K (CTSK) inhibitors .
Compound X (CPX), a structurally identical entity, demonstrated a binding affinity of −8.1 kcal/mol in silico screening, outperforming common excipients like trehalose . Additionally, analogs of this compound have shown promise as CTSK inhibitors for osteoporosis treatment, suggesting shared therapeutic relevance with structurally related pyridazinones .
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-19(21-10-9-14-12-22-16-5-2-1-4-15(14)16)13-24-20(26)8-7-17(23-24)18-6-3-11-27-18/h1-8,11-12,22H,9-10,13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQAZMYWKFRRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Structure-Activity Relationships (SAR)
Pyridazinyl Core Substitutions :
- The 2-furyl group at C3 (target compound) enhances binding specificity compared to phenyl or chlorophenyl substituents in analogs . Fluorinated aryl groups (e.g., 4-fluoro-2-methoxyphenyl in ) may improve metabolic stability and target engagement.
- Methyl or methoxybenzyl groups at C5 (e.g., compound 14q ) correlate with FPR agonism, suggesting positional sensitivity in receptor interaction.
Acetamide Side Chain Variations: The 2-(1H-indol-3-yl)ethyl group in the target compound mirrors bioactive motifs in CTSK inhibitors (e.g., 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-pyridazinyl)-N-indol-5-ylacetamide ). Indole derivatives are critical for hydrophobic interactions in enzyme binding pockets.
Functional Outcomes :
- Compounds with heterocyclic appendages (e.g., thiazole in ) exhibit kinase or protease inhibition, while those with carbohydrate-like motifs (e.g., CPX ) excel in protein stabilization.
Research Findings and Therapeutic Implications
- Antibody Stabilization: The target compound’s furyl-indole architecture enables strong non-covalent interactions with antibody CDR3 regions, a property absent in simpler pyridazinones like 14g (methoxybenzyl derivative, affinity unreported) .
- Limitations : While CPX shows superior binding affinity, its pharmacokinetic profile (e.g., metabolic stability, bioavailability) remains uncharacterized compared to clinically studied analogs like KCH-1521 .
Biological Activity
The compound 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic molecule notable for its complex structure, which includes an indole moiety, a pyridazine ring, and an acetamide functional group. This unique arrangement suggests potential therapeutic applications, particularly in medicinal chemistry. Preliminary studies indicate significant biological activity, which is the focus of this article.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 362.4 g/mol. The presence of various functional groups enhances its potential biological activities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Indole Moiety | Contributes to biological activity through interactions with various receptors. |
| Pyridazine Ring | Known for its role in enhancing pharmacological properties. |
| Acetamide Group | Increases solubility and bioavailability. |
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Anticancer Activity : Preliminary studies have shown that it may inhibit the growth of various cancer cell lines.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in preclinical models.
- Antimicrobial Effects : Initial tests suggest activity against certain bacterial strains.
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways related to inflammation and immune response.
Case Studies
Recent studies have focused on the anticancer properties of similar compounds. For instance, derivatives of pyridazine have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Case Study Example:
A study published in Journal of Medicinal Chemistry demonstrated that pyridazine derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for the development of new anticancer therapies.
Synthetic Routes
The synthesis of This compound can be approached through several methods involving:
- Condensation Reactions : Combining indole derivatives with pyridazine precursors.
- Functional Group Modifications : Tailoring substituents to enhance biological activity.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Techniques used in these studies may include:
- Molecular Docking Studies : To predict binding affinities to target proteins.
- In vitro Assays : To assess biological activity against specific cell lines.
Table 2: Comparison with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-[2-(1H-Indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide | Structure | Similar anticancer properties; methoxy substitution enhances activity. |
| 5-Fluoroindole Derivatives | Structure | Known for diverse pharmacological profiles, including anticancer properties. |
| Pyridazine-based Anticancer Agents | Structure | Exhibit potent activity against various cancer cell lines due to unique ring structures. |
This comparison highlights the unique combination of structural features in This compound , which may enhance its selectivity and potency compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
